molecular formula C24H18ClN3O3 B2738899 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-chlorophenyl)acetamide CAS No. 894904-51-9

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-chlorophenyl)acetamide

Cat. No.: B2738899
CAS No.: 894904-51-9
M. Wt: 431.88
InChI Key: HLOVLWNPKJKUHT-UHFFFAOYSA-N
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Description

The compound 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-chlorophenyl)acetamide features a 1,8-naphthyridine core substituted with a benzoyl group at position 3, a methyl group at position 7, and an acetamide moiety linked to a 2-chlorophenyl group. This structure confers distinct physicochemical properties, including lipophilicity (influenced by the benzoyl and chlorophenyl groups) and hydrogen-bonding capacity (due to the acetamide and carbonyl groups).

Properties

IUPAC Name

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3/c1-15-11-12-17-23(31)18(22(30)16-7-3-2-4-8-16)13-28(24(17)26-15)14-21(29)27-20-10-6-5-9-19(20)25/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOVLWNPKJKUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Attachment of the acetamide moiety: This can be done through amide bond formation using reagents like acetic anhydride or acetyl chloride.

    Chlorination: Introduction of the chlorine atom can be achieved using chlorinating agents like thionyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and interactions involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with two analogs: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () and 2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide (E999-0294, ).

Property Target Compound Compound E999-0294
Core Structure 1,8-Naphthyridine 1,6-Dihydropyrimidine 1,8-Naphthyridine
Key Substituents 3-Benzoyl, 7-methyl, N-(2-chlorophenyl)acetamide 2,3-Dichlorophenyl, thioether, 4-methyl-6-oxo 3-(4-Chlorobenzoyl), 7-methyl, acetamide (no aryl group)
Molecular Formula Not explicitly provided C₁₃H₁₁Cl₂N₃O₂S C₁₈H₁₄ClN₃O₃
Molecular Weight Not explicitly provided 344.21 355.78
logP Estimated higher than E999-0294 (due to 2-chlorophenyl vs. unsubstituted acetamide) Likely >3 (dichlorophenyl and thioether increase lipophilicity) 2.6671
Polar Surface Area (Ų) Not provided Not provided 72.394
Notable Features Combines aromaticity and electron-withdrawing groups Thioether linkage may reduce metabolic stability; dichlorophenyl enhances lipophilicity Lacks N-aryl group; 4-chlorobenzoyl alters electronic properties vs. benzoyl

Key Differences and Implications

The dihydropyrimidine in ’s compound introduces a non-aromatic ring, which may reduce planarity and affect binding affinity.

Substituent Effects :

  • Chlorophenyl Groups : The target’s 2-chlorophenyl group is less lipophilic than the 2,3-dichlorophenyl in ’s compound but may offer better solubility. The 4-chlorobenzoyl in E999-0294 introduces steric and electronic differences compared to the target’s benzoyl group.
  • Linkage Variations : The thioether in ’s compound could increase susceptibility to oxidative metabolism, whereas the acetamide in the target and E999-0294 enhances hydrogen-bonding capacity.

Physicochemical Properties: E999-0294’s logP (2.67) suggests moderate lipophilicity, while the target compound’s 2-chlorophenyl group likely elevates logP slightly.

Biological Activity

The compound 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-chlorophenyl)acetamide is a synthetic organic molecule belonging to the naphthyridine derivative class. This class is notable for its diverse biological activities and potential therapeutic applications. The structural complexity of this compound, which includes a naphthyridine core, a benzoyl group, and a chlorophenyl acetamide moiety, suggests significant biological potential.

  • Molecular Formula : C₁₈H₁₈ClN₃O₂
  • Molecular Weight : 348.81 g/mol
  • CAS Number : 894903-98-1
  • Structure : The compound features an acetylamide functional group and is characterized by its ability to undergo various chemical reactions typical for amides and aromatic systems.

Biological Activity Overview

The biological activity of naphthyridine derivatives has been well-documented in literature, with various studies highlighting their potential as anticancer agents, antibacterial compounds, and inhibitors of specific enzymes. The specific compound has not been extensively studied in isolation; however, insights can be drawn from related compounds in the naphthyridine class.

The mechanism of action for compounds similar to this compound typically involves interactions with biological targets such as:

  • Enzymes : Inhibition of key enzymes involved in cancer cell proliferation.
  • Receptors : Modulation of receptor activity that can lead to apoptosis in cancer cells.

Quantitative structure–activity relationship (QSAR) studies suggest that modifications to the structure can significantly affect biological efficacy, indicating that the naphthyridine core is crucial for activity.

Anticancer Activity

Recent studies on naphthyridine derivatives have demonstrated promising anticancer activity. For instance:

  • A series of derivatives were tested against various human cancer cell lines using the MTT assay. Compounds exhibited IC₅₀ values in the nanomolar range against several cancer types, indicating potent inhibitory effects on cell proliferation .
CompoundCell LineIC₅₀ (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

These findings highlight the potential of naphthyridine derivatives as effective anticancer agents.

Case Studies and Research Findings

A study focusing on similar compounds within the naphthyridine class revealed that modifications at specific positions on the naphthyridine ring could enhance anticancer activity significantly. For example:

  • Compound Modification : Structural changes led to increased potency against various cancer cell lines.
  • Apoptosis Induction : Flow cytometry analysis indicated that certain derivatives induced apoptosis in HepG2 cells, with treatment leading to significant increases in apoptotic cell percentages .

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